molecular formula C14H12Cl2N2O3 B294012 N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide

N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide

Cat. No. B294012
M. Wt: 327.2 g/mol
InChI Key: AQMSFEAPOKEDDS-UHFFFAOYSA-N
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Description

N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide, also known as DCF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCF is a furan carboxamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide involves the inhibition of various enzymes and signaling pathways. Studies have shown that N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and cancer. N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide can also inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in inflammation and cancer.
Biochemical and Physiological Effects
N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide can induce apoptosis, which is programmed cell death, in cancer cells. N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide can also inhibit angiogenesis, which is the formation of new blood vessels, in cancer cells. Additionally, N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide has been shown to have antioxidant properties and can scavenge free radicals, which are molecules that can damage cells and contribute to aging and disease.

Advantages and Limitations for Lab Experiments

N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide has several advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. However, N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide. One direction is to investigate its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize its synthesis method to obtain higher yields and purity. Additionally, further studies are needed to determine its optimal dosage and administration for therapeutic applications.
Conclusion
In conclusion, N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to determine its optimal dosage and administration for therapeutic applications in various diseases.

Synthesis Methods

N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide can be synthesized through various methods, including the reaction of 2,4-dichlorobenzoyl chloride with ethylenediamine followed by the reaction with furan-2-carboxylic acid. Another method involves the reaction of 2,4-dichlorobenzoyl isocyanate with ethylenediamine followed by the reaction with furan-2-carboxylic acid. These methods have been optimized to obtain high yields of N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide.

Scientific Research Applications

N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide has anticancer properties and can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide has also been studied for its potential anti-inflammatory and antioxidant properties.

properties

Molecular Formula

C14H12Cl2N2O3

Molecular Weight

327.2 g/mol

IUPAC Name

N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]furan-2-carboxamide

InChI

InChI=1S/C14H12Cl2N2O3/c15-9-3-4-10(11(16)8-9)13(19)17-5-6-18-14(20)12-2-1-7-21-12/h1-4,7-8H,5-6H2,(H,17,19)(H,18,20)

InChI Key

AQMSFEAPOKEDDS-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NCCNC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=COC(=C1)C(=O)NCCNC(=O)C2=C(C=C(C=C2)Cl)Cl

solubility

30.7 [ug/mL]

Origin of Product

United States

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